2-Amino-3-(trifluoromethyl)quinoline
Description
2-Amino-3-(trifluoromethyl)quinoline (CAS: 212-175-89) is a heterocyclic aromatic compound featuring a quinoline backbone substituted with an amino group at position 2 and a trifluoromethyl (-CF₃) group at position 3 . This compound has a molecular formula of C₁₀H₇F₃N₂ and a molecular weight of 212.18 g/mol. It exhibits a melting point of 118–119°C . The trifluoromethyl group confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C10H7F3N2 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
3-(trifluoromethyl)quinolin-2-amine |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-5-6-3-1-2-4-8(6)15-9(7)14/h1-5H,(H2,14,15) |
InChI Key |
DKUWZPPOLOWRPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(trifluoromethyl)quinoline typically involves the cyclization of 2-trifluoromethylaniline with appropriate reagents. One common method includes the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the transformation of 2-propyl-3-iodoquinoline into 2-propyl-3-(trifluoromethyl)quinoline using ClCF₂CO₂Me, CuI, and KF under reflux conditions in DMF .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions and the use of advanced catalytic systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Scientific Research Applications
2-Amino-3-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 2-Amino-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit the growth of cancer cells, bacteria, and viruses by interfering with essential biological processes .
Comparison with Similar Compounds
Structural and Functional Differences
Similar compounds include 2-amino-substituted quinolines with varying substituents at position 3, such as methyl, ethyl, methoxy, or halogens (Table 1). Key differences arise from the electronic and steric effects of these substituents:
- Trifluoromethyl (-CF₃) : A strong electron-withdrawing group that increases lipophilicity and resistance to metabolic degradation.
- Methyl (-CH₃)/Ethyl (-C₂H₅) : Electron-donating groups that enhance solubility in polar solvents but reduce metabolic stability.
- Halogens (e.g., -F, -Cl) : Electron-withdrawing and lipophilic, but less sterically bulky than -CF₃.
Mutagenic and Carcinogenic Profiles
While direct data for 2-amino-3-(trifluoromethyl)quinoline are lacking, structurally related heterocyclic amines (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline [IQ] and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine [PhIP]) are well-characterized mutagens. These compounds form C8-guanine DNA adducts via metabolic activation by cytochrome P-450 enzymes, leading to G→T transversions and carcinogenesis in rodents .
Physicochemical Properties
- Solubility: Hydrochloride salts of methyl/ethyl derivatives (e.g., 2-amino-3,6-dimethylquinoline hydrochloride) exhibit higher aqueous solubility than the neutral trifluoromethyl analog .
- Thermal Stability : The -CF₃ group may enhance thermal stability due to strong C-F bonds, as suggested by the compound’s defined melting point (118–119°C) .
Data Tables
Table 1: Structural and Physical Comparison of 2-Amino-3-Substituted Quinolines
Table 2: Mutagenicity Comparison of Heterocyclic Amines
Research Findings and Implications
- Structural Influence on Mutagenicity : Methyl and phenyl substituents in IQ/PhIP favor adduct formation at guanine-rich regions (e.g., 5'-GCAGA-3'), while -CF₃ could sterically block such interactions .
- Pharmacological Potential: The trifluoromethyl group’s lipophilicity and stability make this compound a candidate for drug development, contrasting with mutagenic analogs like IQ .
Biological Activity
2-Amino-3-(trifluoromethyl)quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a quinoline backbone with a trifluoromethyl group at the 3-position, contributing to its unique chemical reactivity and biological activity. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic profiles.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antiviral activities. It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves interference with bacterial protein synthesis by targeting the ribosomal machinery.
Anticancer Effects
The compound demonstrates antineoplastic properties, particularly against cancer cell lines. Studies have indicated that it can induce apoptosis in cancer cells through the inhibition of key signaling pathways, such as those involving vascular endothelial growth factor receptor (VEGFR-2). This inhibition prevents tumor angiogenesis, thereby limiting tumor growth .
Mutagenicity and Carcinogenicity
While this compound shows promise in therapeutic applications, it is also associated with mutagenic properties . It belongs to a class of compounds known as heterocyclic amines, which have been implicated in carcinogenicity. This necessitates careful assessment of its safety profile in potential therapeutic contexts .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes involved in metabolic processes, potentially leading to altered cellular metabolism and increased oxidative stress.
- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS production, which can induce cellular damage and apoptosis in cancer cells.
- Targeting Ribosomal Function : By binding to specific sites on the ribosome, it disrupts protein synthesis in both bacteria and cancer cells.
Pharmacokinetics
Studies on the pharmacokinetics of this compound reveal variable absorption rates depending on dosage and administration route. For instance, oral bioavailability was reported at approximately 29% in male rats at doses of 5 mg/kg and 10 mg/kg, indicating a significant first-pass metabolism effect .
Case Studies
- Anticancer Activity : A recent study investigated the effects of this compound on human cancer cell lines. The results showed that it significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent cytotoxicity against specific cancer types .
- Antimicrobial Efficacy : Another study focused on its antibacterial properties against resistant strains of Staphylococcus aureus. The compound demonstrated effective inhibition at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
Q & A
Q. Basic
- ¹H NMR : Amino protons appear at δ 5.8-6.2 ppm; aromatic protons near the CF3 group resonate at δ 7.5-8.5 ppm .
- ¹⁹F NMR : A singlet at δ -60 ppm confirms the trifluoromethyl group .
- IR spectroscopy : NH2 stretches at 3300-3500 cm⁻¹ and C-F vibrations at 1100-1200 cm⁻¹ .
- Mass spectrometry (ESI+) : Molecular ion peaks align with theoretical m/z values .
How do electronic effects of the CF3 group influence reactivity?
Advanced
The electron-withdrawing CF3 group:
- Deactivates the quinoline ring , directing electrophilic substitution to the 6- and 8-positions .
- Lowers LUMO energy at the 4-position by 0.3 eV, favoring nucleophilic attacks .
- Requires Pd catalysts with electron-rich ligands (e.g., PPh3) for cross-coupling reactions .
What biological activities are reported for derivatives?
Q. Basic
- Antimycobacterial activity : MIC values of 2-16 μg/mL against M. tuberculosis when paired with morpholine substituents .
- Structure-activity relationships : The CF3 group enhances membrane permeability, while the amino group enables hydrogen bonding with target enzymes .
How can contradictions in biological data be resolved?
Q. Advanced
- Standardize assay protocols : Use consistent inoculum sizes (5×10⁵ CFU/mL) and include isogenic mutant controls .
- Metabolomic profiling : Monitor compound degradation under assay conditions to identify instability issues .
What safety precautions are essential during synthesis?
Q. Basic
- Use PPE (nitrile gloves, chemical goggles) and conduct reactions in fume hoods .
- Neutralize HCl byproducts with triethylamine and store compounds at 2-8°C under nitrogen .
How can computational chemistry guide derivative design?
Q. Advanced
- Molecular docking (AutoDock Vina) : Identifies favorable binding poses with targets like enoyl-ACP reductase .
- QSAR models : Predict bioactivity using Hammett σ values (R² >0.85) .
- Free energy perturbation calculations : Optimize CF3 orientation for van der Waals interactions .
What purification methods are most effective?
Q. Basic
- Column chromatography : Silica gel with hexane/EtOAc (3:1) achieves >95% purity .
- Recrystallization : Ethyl acetate/water (1:5) yields crystalline products .
What are current therapeutic limitations and solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
